2-(4-bromo-2,3,5,6-tetramethylphenyl)acetic acid
Description
2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid is an organic compound characterized by the presence of a bromine atom and four methyl groups attached to a phenyl ring, which is further connected to an acetic acid moiety
Properties
CAS No. |
2680542-76-9 |
|---|---|
Molecular Formula |
C12H15BrO2 |
Molecular Weight |
271.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,3,5,6-tetramethylphenyl)acetic acid typically involves the bromination of 2,3,5,6-tetramethylphenylacetic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of carboxylic acids or aldehydes from the oxidation of methyl groups.
Reduction: Formation of alcohols or aldehydes from the reduction of the carboxylic acid group.
Scientific Research Applications
2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,3,5,6-tetramethylphenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the acetic acid moiety play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2,3,5,6-tetrafluorophenyl)acetic acid
- 2-(4-Bromo-2-methylphenyl)acetic acid
- 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
Uniqueness
2-(4-Bromo-2,3,5,6-tetramethylphenyl)acetic acid is unique due to the presence of four methyl groups on the phenyl ring, which can influence its chemical reactivity and biological interactions. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
